molecular formula C17H15NO B271380 alpha-Phenylquinoline-2-ethanol

alpha-Phenylquinoline-2-ethanol

Cat. No.: B271380
M. Wt: 249.31 g/mol
InChI Key: PNJFPHVFEWNNKV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Variations

This compound is a heterocyclic compound characterized by a quinoline core substituted with a phenyl group and a hydroxyethyl moiety at the 2-position. The systematic IUPAC name for this compound can be described as 2-(1-hydroxyethyl)phenylquinoline or more precisely as 2-(hydroxy(phenyl)methyl)quinoline , depending on the exact position and stereochemistry of the ethanol substituent.

  • The quinoline nucleus is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.
  • The phenyl substituent is attached at the alpha-position relative to the quinoline nitrogen, which is position 2 on the quinoline ring.
  • The ethanol functional group (-CH(OH)-CH3) is attached at the 2-position, making it an alpha-hydroxyethyl derivative.

Isomeric variations arise primarily from:

  • The stereochemistry at the chiral center created by the hydroxyethyl group.
  • Positional isomers where the phenyl or hydroxyethyl groups may be attached at different positions on the quinoline ring.
  • Substitutions on the phenyl ring or quinoline core, which can alter electronic and steric properties.

The compound is distinct from related derivatives such as 2-phenylquinoline (without the hydroxyethyl group) and other hydroxyquinoline derivatives.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by the planar aromatic quinoline system and the three-dimensional orientation of the hydroxyethyl substituent.

  • The quinoline moiety maintains a largely planar, rigid bicyclic structure due to aromatic conjugation.
  • The phenyl substituent at the 2-position is typically oriented nearly orthogonal to the quinoline plane to minimize steric hindrance, with reported dihedral angles close to 80–90°, as seen in related phenylquinoline derivatives.
  • The hydroxyethyl group introduces a chiral center, allowing for conformational flexibility around the C–C and C–O bonds. This flexibility can be analyzed by computational methods such as Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Conformational studies of related quinoline derivatives show that substituents like hydroxyethyl groups often adopt gauche or anti conformations relative to the quinoline ring to optimize intramolecular hydrogen bonding and minimize steric clashes.
  • Intramolecular hydrogen bonding between the hydroxyl proton and nitrogen of the quinoline ring can stabilize certain conformers.

Computational and spectroscopic analyses confirm the presence of multiple conformers in equilibrium, with the most stable conformations involving synclinal or gauche orientations of the hydroxyethyl group relative to the quinoline plane.

Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic data for this compound specifically are limited; however, extensive studies on closely related phenylquinoline derivatives provide valuable insights:

  • Single-crystal X-ray diffraction of 2-phenylquinoline derivatives reveals that the quinoline and phenyl rings adopt nearly perpendicular orientations, with dihedral angles around 88–90°, consistent with minimizing π-π stacking interactions in the solid state.
  • The hydroxyethyl substituent, when present, often participates in hydrogen bonding networks, either intramolecularly with the quinoline nitrogen or intermolecularly with neighboring molecules, influencing crystal packing.
  • Solid-state packing is typically stabilized by a combination of C–H···π interactions, π-π stacking between aromatic rings, and hydrogen bonding involving hydroxyl groups.
  • The supramolecular architecture often forms chains or rods aligned along specific crystallographic axes (e.g., b-axis), sustained by these non-covalent interactions.
  • Such packing arrangements can affect physicochemical properties like melting point, solubility, and stability.

A representative crystallographic summary for a related compound is presented below:

Parameter Value/Description
Dihedral angle (quinoline-phenyl) ~88.95° (nearly orthogonal)
Hydrogen bonding Intramolecular (OH···N) and intermolecular C–H···π
Crystal system Typically monoclinic or orthorhombic
Packing motif Supramolecular chains/rods via π interactions
Melting point (related compound) 453–455 K

(Figure 1: Molecular structure and packing diagram of a phenylquinoline derivative illustrating orthogonal ring orientation and hydrogen bonding networks)

Data Tables and Physicochemical Properties

Property This compound (Estimated/Related)
Molecular Formula C15H13NO (approximate)
Molecular Weight ~219.27 g/mol (C15H13NO)
Melting Point Not specifically reported; related phenylquinolines melt around 453–455 K
Log P (Partition Coefficient) Moderate; related phenylquinolines show values ~3-4
Hydrogen Bond Donors 1 (hydroxy group)
Hydrogen Bond Acceptors 1 (quinoline nitrogen)
Solubility Moderate in organic solvents; limited aqueous solubility
UV-Vis Absorption Characteristic quinoline absorption bands around 320–380 nm

Research Findings and Biological Relevance

While this compound itself is not extensively studied in isolation, phenylquinoline derivatives and related hydroxyquinolines exhibit a broad spectrum of biological activities:

  • Anticancer and antimicrobial properties have been reported for various phenylquinoline compounds.
  • The hydroxyethyl substitution can enhance hydrogen bonding interactions with biological targets, potentially improving binding affinity.
  • Related compounds, such as 2-phenylquinoline, have demonstrated gastroprotective effects and anti-secretory activity in vivo, attributed to antioxidant mechanisms and modulation of inflammatory mediators.
  • Molecular docking and dynamic simulations of quinoline derivatives reveal stable binding to enzyme active sites, such as α-glucosidase, indicating potential as enzyme inhibitors.
  • The stereochemistry and conformational flexibility of the hydroxyethyl group influence the interaction with biological macromolecules.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-phenyl-2-quinolin-2-ylethanol

InChI

InChI=1S/C17H15NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11,17,19H,12H2

InChI Key

PNJFPHVFEWNNKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Alpha-Phenylquinoline-2-ethanol has been investigated for its biological activities, particularly in the development of novel therapeutic agents. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research has indicated that quinoline derivatives exhibit potent antiviral properties against several viral strains, including HIV and Zika virus. This compound may serve as a scaffold for synthesizing new antiviral agents through structural modifications that enhance efficacy and selectivity against specific viruses .

Antibacterial Properties

The compound has shown promising antibacterial activity in various studies. For instance, derivatives of quinoline have been synthesized and evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Modifications to the alpha-phenyl group can potentially increase the binding affinity to bacterial enzymes, enhancing antibacterial potency .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that include condensation and cyclization processes. The structural modifications of this compound can lead to derivatives with enhanced biological activities.

Synthetic Routes

Several synthetic pathways have been explored to produce this compound efficiently. For example, the use of 2-aminoaryl alcohols in combination with carbonyl compounds has been reported to yield high isolated yields of quinoline derivatives .

Synthetic MethodYield (%)Notes
Condensation with aldehydes63–97%High efficiency under mild conditions
Multi-component reactionsUp to 93%Broad substrate scope

Case Study: Antiviral Screening

A study conducted on a series of quinoline derivatives including this compound demonstrated significant activity against HIV strains. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring could enhance antiviral activity, providing insights into future drug design .

Case Study: Antibacterial Evaluation

In another investigation, various derivatives of this compound were synthesized and tested against multiple bacterial strains. Results indicated that certain modifications led to increased potency against resistant strains, highlighting the compound's potential in treating infections caused by antibiotic-resistant bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare α-phenylquinoline-2-ethanol with three analogs: 2-phenylquinoline, 2-phenylphenol, and quinoline-2-methanol.

Table 1: Comparative Properties of α-Phenylquinoline-2-ethanol and Analogs

Property α-Phenylquinoline-2-ethanol 2-Phenylquinoline 2-Phenylphenol Quinoline-2-methanol (Hypothetical)
Molecular Formula C₁₁H₁₁NO C₁₅H₁₁N C₁₂H₁₀O C₁₀H₉NO
Molecular Weight 173.21 g/mol 205.26 g/mol 170.21 g/mol 159.19 g/mol
Key Functional Groups Quinoline, hydroxyl, ethanol Quinoline, phenyl Phenol, phenyl Quinoline, methanol
Polarity Moderate (due to -OH) Low High (phenolic -OH) Moderate (due to -OH)
Acidity (pKa) ~10–12 (alcoholic -OH) N/A ~9.8 (phenolic -OH) ~10–12 (alcoholic -OH)
Applications Ligand synthesis, catalysis Fluorescent probes Disinfectants, preservatives Pharmaceutical intermediates

Structural and Functional Differences

This makes it more suitable for applications requiring hydrophobicity, such as fluorescent probes in lipid-rich environments .

2-Phenylphenol: Contains a phenolic -OH group (pKa ~9.8), making it significantly more acidic than α-phenylquinoline-2-ethanol (alcoholic -OH, pKa ~10–12). This acidity enhances its antimicrobial properties, leading to its use in disinfectants .

Quinoline-2-methanol: A hypothetical analog with a methanol group instead of ethanol. The shorter carbon chain may reduce its solubility in nonpolar solvents compared to α-phenylquinoline-2-ethanol.

Preparation Methods

Nickel-Catalyzed Synthesis from α-2-Aminoaryl Alcohols

Nickel-catalyzed dehydrogenative coupling offers a sustainable route to polysubstituted quinolines. As demonstrated by Liu et al. (2018), α-2-aminoaryl alcohols react with ketones or secondary alcohols via sequential dehydrogenation and condensation to form quinoline cores. For alpha-phenylquinoline-2-ethanol, this method could involve:

  • Substrate Selection : Using 2-aminobenzyl alcohol derivatives with a pre-installed phenyl group at the α-position.

  • Coupling Partner : A ketone such as acetophenone to introduce the quinoline’s aryl moiety.

  • Conditions : Ni catalyst (1–5 mol%), 80–120°C, and toluene solvent, achieving yields up to 93% for analogous quinolines.

Mechanistic Insight : The nickel catalyst facilitates alcohol dehydrogenation to aldehydes, followed by condensation with the amine to form the quinoline ring. The ethanol group at the 2-position may arise from controlled reduction of an intermediate ketone.

Copper-Catalyzed Cyclization with Ketones

Cu-based systems enable efficient cyclization of 2-aminobenzyl alcohols with ketones. Nguyen et al. (2022) reported a Cu-catalyzed method where 2-aminobenzyl alcohol reacts with ketones via an acceptorless dehydrogenation pathway. Key adaptations for this compound include:

  • Ketone Substrate : Employing α-phenyl ketones to position the phenyl group.

  • Catalytic System : Cu(OAc)₂ (2 mol%) with K₂CO₃ base in ethanol at 80°C.

  • Yield Optimization : Yields for analogous quinolines reach 85%, with the ethanol group potentially introduced via in situ reduction of a carbonyl intermediate.

Hydrogenation Strategies for Functional Group Installation

Reduction of Ketone Intermediates

Post-synthetic reduction of a 2-ketoquinoline intermediate to ethanol is critical. The hydrogenation of styrene oxide to 2-phenyl ethanol, as described in US6166269A, provides a model:

  • Catalyst : Supported platinum-group metals (e.g., Pd/C or PtO₂) under 50–800 psig H₂.

  • Conditions : 40–120°C in methanol, achieving >99.5% conversion and selectivity.

  • Application to Quinoline Systems : A 2-acetylquinoline intermediate could be hydrogenated to 2-ethanol using similar conditions, though steric effects may necessitate higher pressures.

Catalytic Transfer Hydrogenation

Manganese-catalyzed borrowing hydrogen (BH) strategies, as explored by Dang et al. (2020), enable alcohol-to-amine alkylation. Adapting this for this compound:

  • Substrates : 2-Aminobenzyl alcohol and α-phenylethanol.

  • Catalyst : Mn-PN₃ pincer complex with KH/KOH base.

  • Outcome : Tetrahydroquinoline formation dominates at 120°C under H₂ pressure, but aromatic quinolines require oxidative conditions.

Multi-Component Reactions for Streamlined Synthesis

Aza-Michael Addition and Aldol Condensation

A one-pot synthesis reported by Athira et al. (2022) combines 2-aminobenzyl alcohol with α,β-unsaturated ketones via Cu(OAc)₂-catalyzed aza-Michael addition and aldol condensation. For this compound:

  • Unsaturated Ketone : Cinnamaldehyde derivatives to introduce the phenyl group.

  • Conditions : Aerobic oxidation at 80°C in DMSO, yielding 70–80% for 3-acylquinolines.

  • Post-Reduction : Subsequent hydrogenation of the acyl group to ethanol.

Modifications of Pre-Formed Quinoline Cores

Friedel-Crafts Alkylation

Comparative Analysis of Methodologies

MethodCatalystConditionsYield (%)Key Advantage
Ni-Catalyzed CouplingNi(II) complexes80–120°C, toluene≤93Broad substrate scope
Cu-Catalyzed CyclizationCu(OAc)₂80°C, ethanol≤85Mild conditions
Mn-BH HydrogenationMn-PN₃ complex120°C, H₂ pressure≤77Tunable for reduced products
Aza-Michael/AldolCu(OAc)₂80°C, aerobic≤80One-pot synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for alpha-Phenylquinoline-2-ethanol, and how do reaction conditions (e.g., catalysts, solvents) influence yield and purity?

  • Methodology : Multi-step synthesis often involves Friedlander quinoline synthesis (e.g., reacting 2-amino-5-chloro-benzophenone with ketones under basic conditions) . Optimize yields using ethanol or methanol as solvents and potassium hydroxide as a base. Monitor purity via HPLC or GC-MS .
  • Critical Analysis : Contradictions in yield data may arise from side reactions (e.g., dimerization). Use controlled temperature (80°C) and inert atmospheres to minimize byproducts .

Q. How should researchers characterize the stereochemical and electronic properties of this compound?

  • Methodology :

  • Stereochemistry : Employ chiral HPLC or X-ray crystallography to resolve enantiomers, particularly for derivatives with β-amino alcohol moieties .
  • Electronic Properties : Use UV-Vis spectroscopy to study π→π* transitions in the quinoline ring (λmax ~270–300 nm) .
    • Data Interpretation : Compare experimental results with DFT calculations to validate electronic configurations .

Advanced Research Questions

Q. What strategies mitigate toxicity concerns during in vitro and in vivo studies of this compound derivatives?

  • Methodology :

  • In Vitro : Conduct MTT assays on hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess cytotoxicity. Reference safety protocols for phenolic analogs (e.g., 4-hydroxy-2-methylquinoline) .
  • In Vivo : Use rodent models to evaluate acute toxicity (LD50) and neurobehavioral effects. Apply first-aid measures for inhalation exposure per OSHA guidelines (fresh air, artificial respiration) .
    • Contradictions : Discrepancies in toxicity data may stem from impurity profiles or metabolite variability .

Q. How do structural modifications (e.g., fluorination or piperazinyl substitution) alter the bioactivity of this compound?

  • Methodology :

  • Fluorination : Introduce 4-fluorophenyl groups to enhance blood-brain barrier permeability. Synthesize via nucleophilic aromatic substitution .
  • Piperazinyl Derivatives : Assess binding affinity to CNS targets (e.g., acetylcholinesterase) using molecular docking and SPR assays .
    • Data Validation : Cross-reference computational docking scores (AutoDock Vina) with experimental IC50 values .

Q. What computational and experimental approaches resolve contradictions in the compound’s stability under physiological conditions?

  • Methodology :

  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., quinoline-2-carboxylic acid) .
  • Solubility : Apply Hansen solubility parameters to optimize co-solvents (e.g., PEG-400) for in vivo delivery .
    • Advanced Tools : MD simulations predict aggregation behavior in aqueous media .

Methodological Resources

  • Synthesis Protocols : Friedlander reaction conditions , chiral resolution techniques .
  • Toxicity Assessment : OECD guidelines for terrestrial toxicity testing , FDA GSRS substance registration .
  • Computational Modeling : PubChem data for QSAR modeling , NIST spectral libraries .

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